N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine
Description
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure that combines an imidazo[1,2-a]pyridine ring with a thiolan-3-amine moiety, which contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-2-12-13-4-5-15(12)8-10(1)7-14-11-3-6-16-9-11/h4-5,10-11,14H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQODKOXYKBHZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1CNC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine under acidic or basic conditions.
Introduction of the thiolan-3-amine moiety: This step often involves the nucleophilic substitution of a halogenated intermediate with a thiolamine compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-amine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, thiolamine compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in microbial growth and proliferation. This inhibition disrupts essential biological processes, leading to the death of the target organisms.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: Known for its antimicrobial activity.
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Exhibits similar structural features and biological activities.
Uniqueness
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)thiolan-3-amine stands out due to its unique combination of the imidazo[1,2-a]pyridine ring and thiolan-3-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
